molecular formula C14H14ClN3 B12098490 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B12098490
M. Wt: 259.73 g/mol
InChI Key: NHZIJAASRJIDFC-UHFFFAOYSA-N
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Description

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C14H14ClN3 This compound is known for its unique structure, which includes a pyrido[4,3-D]pyrimidine core substituted with a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyridine with benzylamine in the presence of a base, followed by cyclization to form the pyrido[4,3-D]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can have different functional groups attached to the core structure. These derivatives are often explored for their potential biological activities .

Scientific Research Applications

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 6-Benzyl-5,6,7,8-tetrahydro-pyrido[4,3-D]pyrimidine

Uniqueness

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZIJAASRJIDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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